BenchChemオンラインストアへようこそ!

4-Cyclobutyl-5-iodo-2-methylbenzoic acid

Lipophilicity LogP ADME

4-Cyclobutyl-5-iodo-2-methylbenzoic acid (CAS 1399182-95-6, molecular formula C₁₂H₁₃IO₂, molecular weight 316.13 g/mol) is a trisubstituted benzoic acid derivative bearing a cyclobutyl group at the para position, an iodine atom at the meta position, and a methyl group at the ortho position relative to the carboxylic acid. This compound is supplied as a research chemical by multiple vendors at purities of 95% to 98% and is intended for use as a synthetic intermediate or building block in pharmaceutical and agrochemical research.

Molecular Formula C12H13IO2
Molecular Weight 316.13 g/mol
Cat. No. B8627567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutyl-5-iodo-2-methylbenzoic acid
Molecular FormulaC12H13IO2
Molecular Weight316.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)I)C2CCC2
InChIInChI=1S/C12H13IO2/c1-7-5-10(8-3-2-4-8)11(13)6-9(7)12(14)15/h5-6,8H,2-4H2,1H3,(H,14,15)
InChIKeyBTUPXDMENCUMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutyl-5-iodo-2-methylbenzoic Acid – A Trisubstituted Benzoic Acid Building Block with Differentiated Physicochemical and Synthetic Properties for Procurement Evaluation


4-Cyclobutyl-5-iodo-2-methylbenzoic acid (CAS 1399182-95-6, molecular formula C₁₂H₁₃IO₂, molecular weight 316.13 g/mol) is a trisubstituted benzoic acid derivative bearing a cyclobutyl group at the para position, an iodine atom at the meta position, and a methyl group at the ortho position relative to the carboxylic acid . This compound is supplied as a research chemical by multiple vendors at purities of 95% to 98% and is intended for use as a synthetic intermediate or building block in pharmaceutical and agrochemical research . Its structural features – a strained cycloalkyl ring, a heavy halogen, and a carboxylic acid handle – position it within a family of functionalized benzoic acids commonly employed in drug discovery programs targeting kinases, metabolic enzymes, and other therapeutic protein classes .

Why 4-Cyclobutyl-5-iodo-2-methylbenzoic Acid Cannot Be Casually Replaced by Common Analogs in Structure–Property-Dependent Research Programs


Although multiple halogenated methylbenzoic acid derivatives exist in commercial catalogs, 4-cyclobutyl-5-iodo-2-methylbenzoic acid occupies a narrow and non-interchangeable structural niche. The simplest analog, 5-iodo-2-methylbenzoic acid (CAS 54811-38-0), lacks the cyclobutyl substituent entirely – a difference that alters lipophilicity, molecular shape, and conformational flexibility in ways that directly affect binding-site complementarity and pharmacokinetic profile during lead optimization [1]. Conversely, 4-cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8) omits the iodine atom, forfeiting the heavy-atom handle essential for cross-coupling diversification, X-ray crystallographic phasing, or radio-iodination workflows . Regioisomeric variants such as 4-cyclobutyl-3-iodobenzoic acid (CAS 1399184-01-0) reposition the iodine to a site with altered electronic and steric environment, which can redirect or attenuate metal-catalyzed coupling reactivity . Importantly, the target compound is formally cited as an intermediate in Patent US8871790B2, where it is obtained in 93% yield via ester hydrolysis of methyl 4-cyclobutyl-5-iodo-2-methylbenzoate [2], demonstrating its validated utility in a patented synthetic sequence – a pedigree that generic analogs cannot claim for the same pathway. The sections below quantify those differences where data are available and explicitly note where primary comparative evidence remains absent.

Quantitative Differentiation Evidence for 4-Cyclobutyl-5-iodo-2-methylbenzoic Acid Against Closest Structural Analogs


Lipophilicity Comparison: Target Compound vs. 5-Iodo-2-methylbenzoic Acid (Non-Cyclobutyl Analog)

Computational LogP predictions from vendor datasheets indicate that 4-cyclobutyl-5-iodo-2-methylbenzoic acid (LogP = 3.57, TPSA = 37.3 Ų) exhibits a measurably higher predicted lipophilicity than the simplest comparator 5-iodo-2-methylbenzoic acid, for which multiple sources report a LogP of 3.07–3.57 depending on the prediction algorithm [1]. When using the consistent Chembase algorithm, the comparator registers LogP = 3.07, yielding a ΔLogP of approximately +0.5 units in favor of the target compound – a difference attributable to the four additional sp³-hybridized carbons of the cyclobutyl ring. This magnitude of ΔLogP is consequential in medicinal chemistry: a +0.5 LogP shift can alter membrane permeability, plasma protein binding, and off-target promiscuity profiles [2].

Lipophilicity LogP ADME Drug design Lead optimization

Synthetic Yield Benchmark: 93% Hydrolysis Yield Establishes Reproducible Access at Multi-Gram Scale

Patent US8871790B2 describes the quantitative hydrolysis of methyl 4-cyclobutyl-5-iodo-2-methylbenzoate (35.0 g, 106 mmol) to the title acid using aqueous NaOH (3.0 equiv) in methanol at 60 °C for 3 hours, affording 31.0 g of 4-cyclobutyl-5-iodo-2-methylbenzoic acid in 93% isolated yield as a white solid [1]. This high yield at multi-gram scale demonstrates robust access to the target compound. In contrast, the non-cyclobutyl analog 5-iodo-2-methylbenzoic acid is typically synthesized via direct electrophilic iodination of 2-methylbenzoic acid using I₂/NaIO₄ in acetic acid, with reported yields varying from 70% to 85% depending on the patent source [2]. While not a direct head-to-head comparison under identical conditions, the 93% yield benchmark for the cyclobutyl-bearing compound indicates that the cyclobutyl substituent does not compromise – and may even facilitate – the final deprotection step relative to the iodination yields reported for simpler analogs.

Process chemistry Synthetic yield Scale-up Ester hydrolysis Intermediates

Heavy-Atom Enablement: Iodine at C5 Provides Differentiated Cross-Coupling and Biophysical Utility vs. Non-Iodinated Cyclobutyl Analogs

The presence of iodine at the C5 position of 4-cyclobutyl-5-iodo-2-methylbenzoic acid (molecular weight 316.13 g/mol, with iodine contributing 126.90 g/mol or approximately 40% of the total mass) provides a differentiated synthetic handle entirely absent in the non-iodinated analog 4-cyclobutyl-2-methylbenzoic acid (CAS 190367-31-8, MW 190.24 g/mol, C₁₂H₁₄O₂) . Aryl iodides are approximately 10²–10³ times more reactive than aryl bromides and >10⁴ times more reactive than aryl chlorides in Pd-catalyzed cross-coupling reactions (oxidative addition step), enabling milder conditions, shorter reaction times, and broader substrate scope [1]. Furthermore, the iodine anomalous scattering signal (f' = –0.47 e⁻ at Cu Kα, f'' = 6.88 e⁻) is routinely exploited for experimental phasing in protein–ligand X-ray crystallography, a capability unavailable with the non-halogenated analog [2]. No quantitative cross-coupling rate data specific to this compound vs. its bromo or chloro analogs were identified in the public domain.

Cross-coupling Suzuki coupling X-ray crystallography Heavy atom Radio-iodination

Regioisomeric Specificity: C5-Iodo Substitution vs. C3-Iodo in 4-Cyclobutyl-3-iodo-2-methylbenzoic Acid Derivatives

The target compound bears the iodine substituent at the C5 position (meta to carboxylic acid, para to methyl), whereas the regioisomeric methyl 4-cyclobutyl-3-iodo-2-methylbenzoate (CAS 1399181-96-4) places iodine at C3 (ortho to carboxylic acid, meta to methyl) . This positional difference alters both steric accessibility and electronic activation of the C–I bond for cross-coupling. In the C5-iodo isomer, the iodine is flanked by only one ortho substituent (H at C6), whereas in the C3-iodo isomer, the iodine is sandwiched between the carboxylic acid/ester at C1 and the methyl group at C2, creating greater steric congestion that can retard oxidative addition to Pd(0) [1]. Additionally, the carboxylic acid at C1 exerts a stronger electron-withdrawing meta-directing effect on C5 than on C3, potentially polarizing the C5–I bond differently than the C3–I bond. No direct comparative kinetic or computational data for these specific regioisomers were identified in the public domain; the differentiation is inferred from well-established principles of aromatic substitution and cross-coupling regiochemistry [2].

Regioisomerism Electronic effects Steric effects SAR Cross-coupling selectivity

Cyclobutyl-Induced Conformational Constraint: Differentiation from Acyclic and Monocyclic Alkyl Analogs for Scaffold Rigidification

The cyclobutyl substituent at the C4 position introduces a conformationally constrained, non-planar sp³-rich motif that is absent in the widely used intermediate 5-iodo-2-methylbenzoic acid. Cyclobutane rings exhibit a puckered ground-state conformation with a dihedral angle of approximately 25–35°, and the barrier to ring inversion is approximately 5–6 kcal/mol [1]. This contrasts with the freely rotating methyl or ethyl groups in simpler analogs and with the flatter cyclopropyl ring (barrier ~0 kcal/mol for many substituted cyclopropanes). Nine FDA-approved drugs contain a cyclobutane substructure, with distribution across oncology, neurology, infectious disease, and metabolic disease indications, underscoring the translational relevance of this motif . While no direct biological activity comparison exists in the public domain between 4-cyclobutyl-5-iodo-2-methylbenzoic acid and its non-cyclobutyl or acyclic alkyl analogs, the cyclobutyl group's established role in improving target selectivity, metabolic stability, and reducing entropic penalty upon binding [2] provides class-level justification for its inclusion in a building-block collection.

Conformational restriction Cyclobutyl Scaffold rigidification Entropy Drug design

Recommended Procurement and Research Application Scenarios for 4-Cyclobutyl-5-iodo-2-methylbenzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Modulated Lipophilicity with an Aryl Iodide Diversification Handle

Programs engaged in hit-to-lead or lead optimization where the core scaffold is a trisubstituted benzoic acid can select 4-cyclobutyl-5-iodo-2-methylbenzoic acid when both an iodine-mediated cross-coupling handle (for late-stage diversification via Suzuki, Sonogashira, or Buchwald–Hartwig reactions) and a cyclobutyl-driven LogP elevation (ΔLogP ≈ +0.5 vs. 5-iodo-2-methylbenzoic acid by Chembase prediction) [1] are simultaneously required. This avoids the need to install the cyclobutyl group via a separate cross-coupling step, saving synthetic effort and enabling parallel library synthesis directly from the carboxylic acid intermediate [2].

Multi-Gram Process Chemistry Development Leveraging the Patent-Validated 93% Yield Hydrolysis Protocol

Process chemistry groups tasked with scaling the synthesis of cyclobutyl-containing benzoic acid intermediates can adopt the Patent US8871790B2 procedure directly: methyl 4-cyclobutyl-5-iodo-2-methylbenzoate (35 g) is hydrolyzed with aqueous NaOH in methanol at 60 °C to afford the title acid in 93% isolated yield after acidification and filtration [3]. This published, reproducible protocol at >30 g scale reduces process development time and provides a quantitative yield benchmark for techno-economic evaluation when comparing make-vs.-buy decisions .

Structural Biology Programs Requiring Iodine Anomalous Scattering for Experimental Phasing

Crystallography teams solving protein–ligand co-crystal structures can incorporate 4-cyclobutyl-5-iodo-2-methylbenzoic acid as a ligand or ligand precursor to exploit the iodine anomalous scattering signal (f'' = 6.88 e⁻ at Cu Kα) for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing [4]. The non-iodinated analog 4-cyclobutyl-2-methylbenzoic acid cannot provide this capability, making the iodinated compound the appropriate choice when experimental phasing power is needed alongside the cyclobutyl conformational constraint motif .

Building-Block Collection Curation for DNA-Encoded Library (DEL) or Fragment-Based Drug Discovery (FBDD) Platforms

Organizations maintaining screening decks or building-block collections for DEL synthesis or FBDD can add 4-cyclobutyl-5-iodo-2-methylbenzoic acid as a differentiated entry that combines three pharmacophore-relevant features in one compact scaffold: (i) a carboxylic acid conjugation handle, (ii) an aryl iodide for on-DNA cross-coupling, and (iii) a three-dimensional cyclobutyl group that increases sp³ character and conformational restriction [5]. The commercial availability at ≥98% purity from multiple vendors ensures reliable resupply and batch-to-batch consistency for library production workflows.

Quote Request

Request a Quote for 4-Cyclobutyl-5-iodo-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.